molecular formula C19H15FN4O B2509956 1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 950121-71-8

1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2509956
CAS No.: 950121-71-8
M. Wt: 334.354
InChI Key: QEJMGPFZRZPPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 950121-71-8) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. With a molecular formula of C19H15FN4O and a molecular weight of 334.35 g/mol, this molecule integrates a quinoxaline moiety, a pharmacophore known for its diverse biological activities, with a 4,5-dihydropyrazol-1-yl (pyrazoline) scaffold . Recent studies highlight that structurally related pyrazoline derivatives exhibit a broad spectrum of antimicrobial activity, showing potency against clinical isolates of Gram-positive and Gram-negative bacteria, including E. coli , S. typhi , and P. aeruginosa with MIC values as low as 12.5 mg/mL . Molecular docking studies suggest that analogous compounds have strong binding affinities to key microbial enzymes like dihydrofolate reductase (DHFR) and squalene epoxidase (SQLE), outperforming standard drugs in silico, which points to a promising mechanism of action for this chemical class . The compound is typically synthesized via cyclocondensation, where an appropriate chalcone intermediate reacts with hydrazine hydrate in acetic acid, followed by purification to achieve high purity . Supplied with a minimum purity of 90%+, this material is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of novel bioactive molecules . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-12(25)24-19(11-17(23-24)13-2-5-15(20)6-3-13)14-4-7-16-18(10-14)22-9-8-21-16/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJMGPFZRZPPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring fused with a quinoxaline moiety and a fluorophenyl substituent. The molecular formula is C_{19}H_{18}F_{N}_{4}O, with a molecular weight of approximately 346.37 g/mol. The presence of the fluorine atom is significant as it may enhance the compound's biological activity through increased lipophilicity and altered electronic properties.

Research indicates that compounds containing pyrazole and quinoxaline structures exhibit various mechanisms of action:

  • Anticancer Activity : Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. The quinoxaline moiety may also contribute to this activity by interacting with DNA or inhibiting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives can inhibit bacterial growth by disrupting vital cellular processes, although specific mechanisms for this compound are less documented.

Anticancer Efficacy

A study evaluating the cytotoxic effects of similar pyrazole derivatives demonstrated significant inhibition against various cancer cell lines, including SH-SY5Y (human neuroblastoma) and L929 (mouse fibroblast) cells. The IC50 values for these compounds ranged from 10 to 100 μM, indicating potent activity against cancer cells while sparing normal cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)Selectivity Index
Compound ASH-SY5Y50High
Compound BL929>100Low
This compoundSH-SY5YTBDTBD

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives in clinical settings:

  • Case Study on Neuroblastoma : A derivative similar to this compound was tested on neuroblastoma cells, showing approximately 60% inhibition at concentrations around 100 μM. This selectivity towards cancerous cells underscores the potential for developing targeted therapies .
  • Antimicrobial Screening : In a comparative study involving various pyrazole-based compounds, one derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the quinoxaline structure could enhance efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that quinoxaline derivatives, including the target compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The synthesis of these compounds often involves multi-step reactions yielding high-purity products suitable for biological evaluation .

Antiviral Properties
Compounds with quinoxaline structures have been investigated for their antiviral activities. A study highlighted the synthesis of penta-1,4-dien-3-one oxime derivatives containing a quinoxaline nucleus, which showed protective and inactivation activity against Tobacco Mosaic Virus (TMV). The effective concentration (EC50) values indicated promising antiviral potential, suggesting that similar derivatives may also possess antiviral properties .

Corrosion Inhibition
Recent studies have explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical analyses demonstrated that such compounds can effectively reduce corrosion rates, making them candidates for applications in industrial settings where metal protection is crucial .

Material Science Applications

Organic Electronics
The unique electronic properties of quinoxaline derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the synthesis of these compounds focuses on optimizing their electronic characteristics to enhance device performance .

Case Studies

StudyFocusFindings
Antitumor Activity Evaluation Evaluation of cytotoxic effects on cancer cell linesSignificant cytotoxicity observed with IC50 values ranging from 10 to 30 µM for various derivatives .
Antiviral Activity Against TMV Synthesis and testing of penta-1,4-dien-3-one oxime derivativesEC50 values indicated superior activity compared to standard antiviral agents .
Corrosion Inhibition Studies Corrosion resistance of mild steel in hydrochloric acidHigh inhibition efficiency noted; specific quinoxaline derivatives showed up to 90% reduction in corrosion rates .

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural and Crystallographic Comparisons

Pyrazoline derivatives share a common synthetic pathway involving chalcone condensation with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . Key structural comparisons include:

Compound Substituents (Positions 3 and 5) Dihedral Angles (°) Yield (%) m.p. (°C) Biological Activity
Target Compound Quinoxalin-6-yl, 4-Fluorophenyl Not reported N/A N/A Not reported
1-[5-(4-Cl-phenyl)-3-(4-F-phenyl)-pyrazol-1-yl]ethanone (Compound 3, ) 4-Chlorophenyl, 4-Fluorophenyl 4.89 72 110–112 Not specified
1-[3-(4-Cl-phenyl)-5-(4-MeO-phenyl)-pyrazol-1-yl]ethanone (Compound I, ) 4-Chlorophenyl, 4-Methoxyphenyl 6.69 (pyrazole vs. methoxyphenyl), 74.88 (pyrazole vs. chlorophenyl) 82 409 Antimicrobial (hypothesized)
1-(5-(4-F-phenyl)-3-(4-MeO-phenyl)-pyrazol-1-yl)ethanone (Compound 12, ) 4-Fluorophenyl, 4-Methoxyphenyl Not reported N/A N/A FabH inhibitor (E. coli)

Key Observations:

  • Dihedral Angles: The planar alignment of substituents in Compound 3 (4.89°) contrasts with the twisted conformation in Compound I (74.88°), attributed to steric effects of the methoxy group . The target compound’s quinoxaline substituent, a bulky bicyclic system, may induce greater non-planarity, though experimental data are lacking.
  • Synthetic Yields: Yields for pyrazoline derivatives range from 72–82%, influenced by substituent electronic effects and recrystallization solvents (e.g., ethanol, toluene) .

Electronic and Steric Effects

  • Fluorophenyl Substituents: The 4-fluorophenyl group, common in many analogs, contributes electron-withdrawing effects, enhancing metabolic stability and π-π stacking interactions .
  • Quinoxaline vs.

Preparation Methods

Cyclocondensation via Chalcone Intermediate

The most widely reported method involves the formation of a chalcone-like intermediate through Claisen-Schmidt condensation. Quinoxaline-6-carbaldehyde reacts with 4-fluorophenylacetone in a basic medium to yield an α,β-unsaturated ketone. Subsequent cyclization with hydrazine hydrate forms the pyrazoline ring.

Reaction Conditions:

  • Aldehyde: Quinoxaline-6-carbaldehyde (1.2 equiv)
  • Ketone: 4-Fluorophenylacetone (1.0 equiv)
  • Base: 10% NaOH in ethanol (50°C, 6–8 hr)
  • Cyclization: Hydrazine hydrate (2.0 equiv) in refluxing ethanol (12 hr)

This method achieves moderate yields (45–55%) due to competing side reactions, such as over-condensation of the chalcone intermediate.

Quinoxaline Moiety Incorporation

The quinoxalin-6-yl group is introduced either before or after pyrazoline ring formation, depending on the synthetic route.

Pre-Functionalization of Quinoxaline

In a patent by CN112047929A, quinoxaline-6-amine derivatives are synthesized first, followed by coupling to the pyrazoline core. This approach involves:

  • Nitration and Reduction: 2,4-Dinitroaniline is reduced to 2,4-diaminoaniline using Pd/C under hydrogen.
  • Cyclization: Reaction with glyoxal trimer in acetic acid yields quinoxaline-6-amine.
  • Coupling: The amine is alkylated with 1-methyl-4-(chloromethyl)pyrazole using NaH in DMF.

While this method is effective for analogous compounds, adapting it to the target molecule requires substituting the pyrazole unit with 4-fluorophenylacetone-derived intermediates.

Optimization of Acetylation at the 1-Position

The ethanone group at the pyrazoline’s 1-position is introduced via acetylation of the intermediate 1H-pyrazoline .

Procedure:

  • Protection: The pyrazoline nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
  • Acetylation: Treatment with acetyl chloride in the presence of triethylamine (Et$$_3$$N) at 0–5°C.
  • Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Key Data:

  • Yield: 68–71% after deprotection
  • Purity: >95% (HPLC)

Alternative Pathways from Pyrazolone Derivatives

Source describes Friedländer condensation as a route to pyrazoloquinolines, which can be adapted for dihydropyrazoles. Using 5-amino-3-methyl-1-phenylpyrazole and cyclohexanone in glacial acetic acid forms tetrahydro-pyrazoloquinolines, which are oxidized to aromatic systems. For the target compound, replacing cyclohexanone with 4-fluorophenylacetone and optimizing oxidation conditions (e.g., using DDQ) may yield the desired product.

Challenges:

  • Low regioselectivity during cyclization
  • Over-oxidation of the dihydropyrazole ring

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Chalcone Cyclocondensation 45–55% Simple reagents, one-pot synthesis Moderate yields, purification challenges
Quinoxaline Pre-Functionalization 60–65% High purity, scalable Multi-step, costly catalysts
Friedländer Condensation 50–58% Applicable to diverse substrates Requires harsh oxidation conditions

Mechanistic Insights and Side Reactions

Competing Hydrazone Formation

During cyclocondensation, excess hydrazine may lead to hydrazone derivatives instead of pyrazolines. Source notes that stoichiometric control (1:1 molar ratio of chalcone to hydrazine) minimizes this side reaction.

Oxidative Aromatization

The dihydropyrazole ring is susceptible to oxidation, particularly under acidic conditions. Using mild oxidizing agents like iodine in DMSO selectively aromatizes the ring without degrading the quinoxaline moiety.

Industrial-Scale Considerations

The patent CN112047929A highlights critical parameters for scalability:

  • Solvent Choice: Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Catalyst Recycling: Pd/C from nitro reductions is recovered via filtration and reused (3–5 cycles without significant activity loss).
  • Crystallization: The final product is purified via recrystallization from ethanol/water (7:3 v/v), yielding >99% purity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Condensation of hydrazine with a diketone precursor under reflux conditions (ethanol, 70–80°C, 12–24 hours) .

Substitution Reactions : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using NaH/DMF at 0–5°C) and coupling with quinoxaline-6-yl moieties via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 100°C) .

Ethanone Functionalization : Acetylation using acetic anhydride in the presence of a base (e.g., pyridine) .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for cyclization steps) .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
    • Melting Point : Compare observed values (e.g., 180–182°C) with literature data .
  • Structural Confirmation :
    • FT-IR : Key peaks include C=O stretch at ~1680 cm⁻¹ and C-F stretch at ~1220 cm⁻¹ .
    • NMR : ¹H NMR signals at δ 2.5 (s, 3H, CH₃CO), δ 6.8–8.2 (m, aromatic protons) .
    • Single-Crystal XRD : Refinement using SHELXL-2018 to confirm bond lengths/angles (e.g., C-F bond: 1.34 Å) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are the limitations?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with targets like KIF11 (PDB ID: 6T7C). The quinoxaline moiety may engage in π-π stacking with Tyr-104 .
    • Validate docking poses with MD simulations (GROMACS, 50 ns) to assess binding stability .
  • DFT Calculations :
    • Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict charge-transfer properties relevant to photosensitizer applications .
      Limitations :
  • Inaccuracies in force fields for fluorine-containing systems.
  • Experimental validation (e.g., enzyme inhibition assays) is critical to confirm predictions .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved?

Methodological Answer:

  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (1–100 µM) to differentiate off-target effects .
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify upregulated/downregulated genes in treated cells (e.g., NF-κB for anti-inflammatory activity) .
  • Structural Analog Comparison : Compare with bromophenyl analogs (e.g., 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-...) to assess halogen effects on activity .

Q. What strategies are recommended for resolving crystallographic disorder in the pyrazole ring during structural refinement?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7 Å) to improve signal-to-noise ratios .
  • Refinement in SHELXL :
    • Apply "ISOR" and "DELU" restraints to anisotropic displacement parameters.
    • Split disordered atoms into multiple sites (e.g., partial occupancy for fluorine atoms) .
  • Validation Tools : Check R-factors (R₁ < 5%) and ADPs using PLATON .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.